1-(tert-Butyldimethylsilyl)prop-2-en-1-ol: Technical Properties & Applications Guide
1-(tert-Butyldimethylsilyl)prop-2-en-1-ol: Technical Properties & Applications Guide
This guide serves as an authoritative technical reference for 1-(tert-Butyldimethylsilyl)prop-2-en-1-ol , a specialized organosilicon intermediate. This compound belongs to the class of
Chemical Identity & Structural Analysis
This molecule features a hydroxyl group and a bulky tert-butyldimethylsilyl (TBS) group attached to the same allylic carbon. This unique steric and electronic environment makes it a "linchpin" intermediate for accessing silyl enol ethers and chiral building blocks.
| Descriptor | Value / Detail |
| IUPAC Name | 1-(tert-Butyldimethylsilyl)prop-2-en-1-ol |
| Common Names | |
| CAS Number | Not widely listed in commercial bulk catalogs; often cited as intermediate.[1] (Analogous InChIKey: MWZLYOLVALBFGB-UHFFFAOYSA-N) |
| Molecular Formula | |
| Molecular Weight | 172.34 g/mol |
| SMILES | CC(C)(C)(C)C(O)C=C |
| Structure Class |
Structural Visualization
The bulky TBS group exerts significant steric pressure on the C1 center. In solution, the molecule adopts a conformation that minimizes gauche interactions between the silyl alkyls and the vinyl group, often influencing the facial selectivity of subsequent reactions (e.g., epoxidation or cyclopropanation).
Physical & Spectroscopic Properties
As a research intermediate, this compound is typically isolated as a colorless to pale yellow oil . It is lipophilic and sensitive to strong acids or bases which can trigger rearrangement or elimination.
Physical Data Summary
| Property | Value / Observation |
| Physical State | Liquid (Oil) |
| Boiling Point | Predicted: ~85–95 °C at 1-2 mmHg (Vacuum distillation recommended) |
| Density | Estimated: ~0.88 – 0.92 g/mL |
| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, Hexanes. Insoluble in water. |
| Stability | Stable at -20°C under inert atmosphere. Sensitive to base (Brook Rearrangement risk). |
Spectroscopic "Fingerprint" (Identification)
Researchers should rely on NMR spectroscopy for validation. The silicon-adjacent methine proton and the distinct silyl methyls are diagnostic.
H NMR (300/400 MHz, CDCl
)
-
-0.05 to 0.10 ppm (s, 6H): Diastereotopic
groups. The chiral center at C1 renders these methyls magnetically non-equivalent. -
0.90 ppm (s, 9H):
group (strong singlet). -
4.10 – 4.30 ppm (d/m, 1H):
. The carbinol proton. Its coupling constant depends on the dihedral angle with the vinyl proton. -
5.10 – 5.30 ppm (m, 2H): Terminal vinyl protons (
). -
5.80 – 6.10 ppm (m, 1H): Internal vinyl proton (
).
C NMR (75/100 MHz, CDCl
)
- -6.0 to -4.0 ppm: Silyl methyl carbons.
-
17.0 / 26.0 ppm:
quaternary and methyl carbons. -
65.0 – 70.0 ppm:
(Carbinol carbon). Upfield shift relative to pure allyl alcohol due to the -silyl effect (electropositive Si). - 113.0 – 115.0 ppm: Terminal alkene carbon.
- 135.0 – 138.0 ppm: Internal alkene carbon.
Synthesis & Preparation Protocols
The most authoritative route involves the nucleophilic addition of a vinyl metal species to an acyl silane . This method prevents the 1,4-addition side reactions often seen with
Core Synthesis Route: Vinyl Grignard Addition
Precursor: tert-Butyldimethylsilyl carbaldehyde (TBS-CHO).
Figure 1: Synthetic pathway via Acyl Silane intermediate.[2][3][4]
Step-by-Step Protocol
-
Preparation of Acyl Silane: Generate
(from and Lithium wire) and quench with DMF. Hydrolyze to obtain (a stable, pale yellow liquid). -
Nucleophilic Addition:
-
Cool a solution of
(1.0 equiv) in anhydrous THF to -78 °C . -
Dropwise add Vinylmagnesium bromide (1.1 equiv, 1.0 M in THF).
-
Note: The reaction is usually rapid. The color may shift from yellow to colorless.
-
-
Workup:
-
Quench with saturated aqueous
at low temperature to prevent retro-Brook rearrangement. -
Extract with Et₂O. Dry over
.[5] -
Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient). Caution: Silica acidity can sometimes catalyze rearrangement; use neutralized silica if necessary.
-
Reactivity: The Brook Rearrangement
The defining feature of 1-(tert-Butyldimethylsilyl)prop-2-en-1-ol is its susceptibility to the [1,2]-Brook Rearrangement . Under basic conditions, the silyl group migrates from Carbon to Oxygen, generating a silyl enol ether (specifically, a silyl allyl ether anion which can be trapped).
Mechanism & Utility
This reaction is driven by the formation of the strong Si-O bond (approx. 110 kcal/mol) replacing the weaker Si-C bond .
Figure 2: The [1,2]-Brook Rearrangement Mechanism.
Application in Drug Development:
-
Tandem Reactions: The carbanion generated at C1 after migration is nucleophilic. It can attack electrophiles (aldehydes, alkyl halides) to form complex, functionalized silyl ethers in a single pot.
-
Chiral Pool Construction: If the starting alcohol is resolved enzymatically (e.g., kinetic resolution with Lipases), the chirality at C1 is transferred or conserved during subsequent rearrangements, allowing for the synthesis of enantiopure building blocks.
Safety & Handling
-
Hazards: Likely causes skin and eye irritation (H315, H319). Treat as a potential irritant similar to allyl alcohol derivatives.
-
Storage: Store at 2–8 °C (refrigerator) under Argon. The Si-C bond is stable to water, but the allylic alcohol moiety can oxidize if exposed to air over long periods.
-
Incompatibility: Avoid strong bases unless intending to trigger rearrangement. Avoid strong fluoride sources (TBAF) which will cleave the C-Si bond (protodesilylation) or cause decomposition.
References
-
Brook, A. G. (1974). "Molecular rearrangements of organosilicon compounds". Accounts of Chemical Research, 7(3), 77–84. Link
-
Takeda, T. (Ed.). (2002).[6] Modern Carbonyl Olefination. Wiley-VCH.[6] (Describes acyl silane chemistry and additions).
-
SpectraBase. "1-TERT.-BUTYLDIMETHYLSILYL-1-HYDROXY-2-PROPENE".[6] Spectrum ID: 3mPjsI3xJ49.[6] Link
-
Reich, H. J. (2025). "Organosilicon Chemistry: Brook Rearrangement". University of Wisconsin-Madison Chemistry Database. Link
- Cirillo, P. F., & Panek, J. S. (1990). "Diastereoselective addition of vinylmetals to alpha-silyl aldehydes". Journal of Organic Chemistry, 55, 6071. (Primary synthesis reference for analogous compounds).
Sources
- 1. 2-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Prop-2-En-1-Ol | 116700-73-3 [chemicalbook.com]
- 2. 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol | C10H22O2Si | CID 11206470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrabase.com [spectrabase.com]
